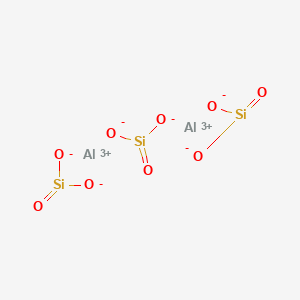

ALUMINUM SILICATE

Descripción

Propiedades

IUPAC Name |

dialuminum;dioxido(oxo)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 |

Source

|

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14504-95-1, 1327-36-2, 1335-30-4 |

Source

|

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystalline Structures of Aluminum Silicates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core crystalline structures of aluminum silicates, providing a comprehensive resource for researchers, scientists, and professionals in drug development. This document delves into the crystallographic details of key aluminum silicate (B1173343) polymorphs—kyanite (B1234781), andalusite, and sillimanite—as well as the closely related mullite (B73837). By presenting quantitative data, detailed experimental protocols, and visualizations of their structural relationships, this guide aims to facilitate a deeper understanding of these important materials.

Core Crystallographic Data of Aluminum Silicate Polymorphs

The fundamental building block of the this compound polymorphs is the Al₂SiO₅ stoichiometry. However, the arrangement of aluminum, silicon, and oxygen atoms in the crystal lattice varies significantly among kyanite, andalusite, and sillimanite, leading to distinct physical and chemical properties. These three minerals are nesosilicates, characterized by isolated silica (B1680970) tetrahedra. Mullite, a more complex this compound, exhibits a variable composition and a distinct orthorhombic structure.

The key crystallographic data for these structures are summarized in the tables below for easy comparison.

| Parameter | Kyanite | Andalusite | Sillimanite |

| Crystal System | Triclinic[1] | Orthorhombic[2] | Orthorhombic[3] |

| Space Group | P1[1] | Pnnm[2] | Pbnm[3] |

| a (Å) | 7.1262[1] | 7.7980[2] | 7.4857[4] |

| b (Å) | 7.852[1] | 7.9031[2] | 7.6750[4] |

| c (Å) | 5.5724[1] | 5.5566[2] | 5.7751[4] |

| α (°) | 89.99[1] | 90 | 90 |

| β (°) | 101.11[1] | 90 | 90 |

| γ (°) | 106.03[1] | 90 | 90 |

Table 1: Unit Cell Parameters of Kyanite, Andalusite, and Sillimanite.

| Parameter | Mullite |

| Crystal System | Orthorhombic[5] |

| Space Group | Pbam[6] |

| a (Å) | 7.540 - 7.7391[6][7] |

| b (Å) | 7.680 - 7.6108[6][7] |

| c (Å) | 2.885 - 2.9180[6][7] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Table 2: Unit Cell Parameters of Mullite. Note: The unit cell parameters of mullite can vary depending on its composition.

| Bond | Kyanite | Andalusite | Sillimanite | Mullite |

| Al-O (Å) | 1.816 - 1.997 | 1.82 - 2.09[8][9] | 1.709 - 1.9 | 1.81 - 2.42[6] |

| Si-O (Å) | ~1.63 | 1.62 - 1.64[8][9] | 1.569 | - |

| O-Al-O (°) | - | - | - | - |

| O-Si-O (°) | - | - | - | - |

| Al-O-Si (°) | - | - | 128.7 - 170.4[10] | - |

Table 3: Selected Bond Lengths and Angles. (Note: Specific bond angle data is often presented in detailed crystallographic information files and can vary depending on the specific refinement).

Experimental Protocols

The synthesis and characterization of this compound crystals are crucial for understanding their properties and for their application in various fields. Below are detailed methodologies for key experiments.

Synthesis of this compound Polymorphs

2.1.1. Hydrothermal Synthesis of Kyanite

Hydrothermal synthesis is a common method for growing kyanite crystals, as it mimics the natural geological conditions of high pressure and temperature under which kyanite forms.

-

Precursor Materials: High-purity aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂) powders in a 1:1 molar ratio.

-

Apparatus: A Tuttle-type, cold-seal hydrothermal pressure vessel.

-

Procedure:

-

The precursor powders are intimately mixed and loaded into a noble metal (e.g., platinum or gold) capsule.

-

A small amount of deionized water is added to the capsule to act as a flux.

-

The capsule is welded shut and placed inside the pressure vessel.

-

The vessel is filled with water as the pressure medium.

-

The temperature and pressure are slowly raised to the desired conditions, typically in the range of 600-800°C and 1.5-2.5 GPa, which falls within the stability field of kyanite.

-

The conditions are held for a period of several days to weeks to allow for crystal growth.

-

The vessel is then slowly cooled, and the pressure is released.

-

The capsule is opened, and the synthesized kyanite crystals are recovered, washed, and dried.

-

2.1.2. Sol-Gel Synthesis of Mullite

The sol-gel process offers a versatile route to synthesize mullite powders with high purity and homogeneity at lower temperatures compared to traditional solid-state reactions.

-

Precursor Materials: Aluminum nitrate (B79036) nonahydrate [Al(NO₃)₃·9H₂O] as the aluminum source and tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄) as the silicon source.

-

Apparatus: Standard laboratory glassware (beakers, magnetic stirrer, etc.), a drying oven, and a high-temperature furnace.

-

Procedure:

-

A solution of aluminum nitrate nonahydrate is prepared by dissolving it in deionized water.

-

TEOS is hydrolyzed by adding it to a separate solution of ethanol (B145695) and a small amount of acid catalyst (e.g., nitric acid).

-

The aluminum nitrate solution is then slowly added to the hydrolyzed TEOS solution under vigorous stirring to form a homogeneous sol. The molar ratio of Al to Si is typically controlled to be 3:1 for the 3Al₂O₃·2SiO₂ mullite stoichiometry.

-

The sol is allowed to gel at room temperature or with gentle heating.

-

The resulting gel is dried in an oven at around 100-120°C to remove the solvent.

-

The dried gel is then calcined in a furnace at temperatures typically ranging from 900°C to 1300°C. During calcination, the organic components are burned off, and the amorphous gel crystallizes into mullite.[11]

-

Characterization of Crystalline Structure

2.2.1. Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive technique for determining the precise crystal structure of a material, including unit cell parameters, space group, and atomic coordinates.

-

Sample Preparation: A small, high-quality single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.

-

A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles. Each image captures a slice of the reciprocal space.

-

-

Data Processing and Structure Solution:

-

The collected images are processed to determine the unit cell parameters and the space group of the crystal.

-

The intensities of the diffraction spots are integrated.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using a least-squares method.

-

Atomic positions, displacement parameters, and site occupancies are adjusted to minimize the difference between the observed and calculated structure factors.

-

The final refined structure provides accurate bond lengths, bond angles, and other crystallographic details.[12][13]

-

2.2.2. Powder X-ray Diffraction (XRD) with Rietveld Refinement

Powder XRD is a powerful technique for phase identification and for refining crystal structure information from polycrystalline samples. The Rietveld method is a full-pattern fitting technique that allows for the refinement of structural parameters from powder diffraction data.

-

Sample Preparation: The crystalline material is ground into a fine powder (typically < 10 µm) to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection:

-

The sample is placed in a powder diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

-

Rietveld Refinement Procedure:

-

An initial structural model is required, which includes the space group, approximate lattice parameters, and atomic positions. This can be obtained from databases or from a previous single-crystal study.

-

A theoretical powder diffraction pattern is calculated based on the initial model.

-

The calculated pattern is compared to the experimental pattern, and the differences are minimized by refining various parameters in a least-squares process.

-

The refined parameters include:

-

Instrumental parameters: Zero-point error, peak shape parameters.

-

Structural parameters: Lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters.

-

-

The refinement process is iterated until a good fit between the calculated and observed patterns is achieved, indicated by low R-values (e.g., Rwp, Rexp).

-

The final refined structural parameters provide detailed information about the crystalline phases present in the sample.[14][15]

-

Visualization of Structural Relationships

The stability of the this compound polymorphs is critically dependent on pressure and temperature. This relationship can be visualized in a phase diagram, which is a fundamental tool in materials science and geology.

Caption: Phase stability relationships of Al₂SiO₅ polymorphs.

The phase diagram illustrates that kyanite is the stable polymorph at high pressures, while andalusite is stable at lower pressures and temperatures. Sillimanite becomes the stable phase at higher temperatures. The three phases coexist in equilibrium at the triple point, which is estimated to be around 500 °C and 0.4 GPa.

Caption: Aluminum coordination environments in Al₂SiO₅ polymorphs.

This diagram illustrates the different coordination numbers of the aluminum cations in the three polymorphs. In kyanite, all aluminum ions are in six-fold (octahedral) coordination. Andalusite contains both five-fold (trigonal bipyramidal) and six-fold coordinated aluminum. In sillimanite, aluminum is found in both four-fold (tetrahedral) and six-fold coordination. This variation in aluminum coordination is the primary reason for the different crystal structures and properties of these minerals.

References

- 1. Kyanite - Wikipedia [en.wikipedia.org]

- 2. Rietveld refinement — powerxrd 2.3 documentation [powerxrd.readthedocs.io]

- 3. neutrons.ornl.gov [neutrons.ornl.gov]

- 4. geo.arizona.edu [geo.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. msaweb.org [msaweb.org]

- 7. media.neliti.com [media.neliti.com]

- 8. scilit.com [scilit.com]

- 9. Refinement of the crystal structure of andalusite | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. iki-labs.bgu.ac.il [iki-labs.bgu.ac.il]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. researchgate.net [researchgate.net]

- 15. utoledo.edu [utoledo.edu]

An In-depth Technical Guide to the Thermal Properties of Aluminosilicate Glasses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminosilicate (B74896) glasses, a class of materials primarily composed of silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃), are renowned for their exceptional thermal and mechanical properties.[1] These characteristics make them indispensable in a wide array of demanding applications, from robust electronic displays and high-temperature cookware to specialized laboratory apparatus and pharmaceutical packaging.[2][3] The inclusion of alumina (B75360) into the silica (B1680970) network significantly enhances the glass's durability, chemical resistance, and thermal stability compared to conventional soda-lime or borosilicate glasses.[4][5] This guide provides a comprehensive overview of the core thermal properties of aluminosilicate glasses, details the experimental protocols for their measurement, and presents quantitative data to aid in material selection and application development.

Core Thermal Properties

The thermal behavior of aluminosilicate glasses is dictated by several key properties, each of which is influenced by the specific composition of the glass, particularly the ratio of alumina to silica and the type and concentration of any modifying oxides (e.g., Na₂O, CaO, Li₂O).[6][7][8]

Thermal Conductivity

Thermal conductivity (k) quantifies a material's ability to conduct heat. In glasses, which are amorphous solids, heat is primarily transferred through the vibration of atomic bonds (phonons). The disordered network structure of glass limits the mean free path of phonons, resulting in generally lower thermal conductivity compared to crystalline materials.[9][10] The addition of alumina to the silicate (B1173343) network can influence the packing density and bond strength, thereby affecting thermal conductivity. For many silicate glasses, the thermal conductivity is not strongly dependent on compositional changes but rather on the amorphous nature of the structure itself.[11]

Thermal Expansion

The coefficient of thermal expansion (CTE) describes the fractional change in the size of a material in response to a change in temperature.[12] A low CTE is a hallmark of many aluminosilicate glasses, contributing to their excellent thermal shock resistance.[13] The incorporation of different alkali or alkaline earth oxides can significantly modify the CTE. For instance, lithium aluminosilicate (LAS) glass-ceramics are known for their near-zero or even negative CTE, making them exceptionally stable to temperature fluctuations.[14][15][16]

Heat Capacity

Heat capacity (Cₚ) is the amount of heat required to raise the temperature of a substance by a specific amount.[17] In glasses, the heat capacity is influenced by the vibrational modes of the atomic network. As the temperature of a glass is increased, it exhibits a step-like increase in heat capacity at the glass transition temperature (Tℊ), which corresponds to the onset of large-scale molecular motion.[18][19]

Thermal Shock Resistance

Thermal shock resistance is a material's ability to withstand rapid changes in temperature without fracturing. This property is not an intrinsic material constant but is a function of several properties, including thermal conductivity, CTE, mechanical strength, and sample geometry. The low CTE of aluminosilicate glasses is a primary contributor to their superior thermal shock resistance compared to soda-lime glass.[12]

Quantitative Thermal Property Data

The following tables summarize key thermal properties for various aluminosilicate glass compositions. It is important to note that these values can vary depending on the precise composition and thermal history of the glass.

Table 1: General Thermal Properties of Aluminosilicate Glasses

| Property | Typical Value Range | Source(s) |

| Softening Temperature | ≥ 920 °C | [20] |

| Working Temperature | ~600 °C | [20] |

| Shock Temperature | ≤ 370 °C | [20] |

Table 2: Coefficient of Thermal Expansion (CTE) for Various Aluminosilicate Glasses

| Glass Composition Type | CTE (× 10⁻⁶/K) | Temperature Range (°C) | Source(s) |

| General Aluminosilicate | 9.8 | at 300 | [3] |

| Lithium Aluminosilicate (LAS) with varying B₂O₃ | 5.93 - 6.90 | 25 - 500 | [8] |

| Lithium Aluminosilicate (LAS) Glass-Ceramic | -0.2 to 1.2 | Not Specified | [21] |

| Transparent Lithium Aluminosilicate Glass-Ceramic | -0.5 to 0.5 | -120 to 500 | [16] |

Table 3: Thermal Conductivity and Heat Capacity of Selected Aluminosilicate Glasses

| Glass Composition | Thermal Conductivity (W/m·K) | Heat Capacity (J/g·K) | Source(s) |

| Sodium Disilicate (NS2) Glass (at 300 K) | < 1.4 (approx.) | ~0.8 (approx.) | [9][22] |

| Calcium Aluminosilicate (CAS) Glass | ~1.6 (for a specific composition) | Not Specified | [23] |

| Sodium Aluminosilicate | ~1.0 (at 0°C and 100°C) | Not Specified | [11] |

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of aluminosilicate glasses is crucial for their effective application. The following are standard experimental techniques used for this purpose.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This technique is used to determine the glass transition temperature (Tℊ) and the specific heat capacity (Cₚ).[17][24] The glass transition is observed as a step-like change in the heat flow signal due to the change in heat capacity of the sample.[24]

-

Methodology:

-

A small, precisely weighed sample of the glass (typically 10-15 mg) is placed in an aluminum pan.[25] An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen).[25]

-

The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

The glass transition temperature (Tℊ) is determined from the midpoint of the step change in the heat flow curve.[25]

-

Specific heat capacity can be determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

-

-

Relevant Standards: ASTM E1356, ISO 11357-2 for glass transition temperature.[8][25]

Thermomechanical Analysis (TMA)

-

Principle: TMA measures the dimensional changes of a material as a function of temperature under a constant, non-oscillating force.[26] It is the primary technique for determining the coefficient of thermal expansion (CTE).

-

Methodology:

-

A precisely prepared sample with a known length is placed in the TMA furnace.

-

A probe is placed in contact with the sample, applying a small, constant force.

-

The sample is heated at a controlled rate (e.g., 5 °C/min).[8]

-

The displacement of the probe is measured as the sample expands or contracts with temperature.

-

The CTE is calculated from the slope of the dimensional change versus temperature curve.

-

-

Relevant Standards: ASTM E831, ISO 11359-2.[12]

Laser Flash Analysis (LFA)

-

Principle: The laser flash method is a widely used technique to measure the thermal diffusivity (α) of a material.[2] From the thermal diffusivity, the thermal conductivity (k) can be calculated if the specific heat capacity (Cₚ) and density (ρ) are known (k = α · Cₚ · ρ).[14]

-

Methodology:

-

A small, disc-shaped sample is coated with a thin layer of graphite (B72142) to ensure absorption of the laser pulse and to allow for infrared detection.

-

The front side of the sample is irradiated with a short pulse of energy from a laser or a xenon flash lamp.[23]

-

An infrared detector on the rear side of the sample measures the resulting temperature rise as a function of time.[2]

-

The thermal diffusivity is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.

-

-

Relevant Standards: ASTM E1461.

Diagrams

Caption: Experimental workflow for determining the thermal properties of aluminosilicate glasses.

Conclusion

The thermal properties of aluminosilicate glasses are critical to their performance in a multitude of advanced applications. Their low coefficient of thermal expansion, high-temperature stability, and excellent thermal shock resistance set them apart from other glass families. Understanding the interplay between composition and these thermal characteristics, as well as the standardized methods for their measurement, is essential for researchers, scientists, and engineers. This guide has provided a foundational understanding of these properties and the experimental protocols used for their characterization, offering a valuable resource for the development and application of these remarkable materials.

References

- 1. Glass - Wikipedia [en.wikipedia.org]

- 2. customglassmfg.net [customglassmfg.net]

- 3. Structure and properties of sodium aluminosilicate glasses from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. frontiersin.org [frontiersin.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Lithium aluminosilicate (LAS) glass-ceramics: a review of recent progress | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Light-Transmitting Lithium Aluminosilicate Glass-Ceramics with Excellent Mechanical Properties Based on Cluster Model Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tuning the Coefficient of Thermal Expansion of Transparent Lithium Aluminosilicate Glass-Ceramics by a Two-Stage Heat Treatment | MDPI [mdpi.com]

- 16. Heat capacity of sodium silicate glasses: comparison of experiments with computer simulations | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aluminosilicate Glass, Great Thermal Properties & Chemical Resistance [gauge-glass.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Thermal Conductivity of Sodium Silicate Glasses and Melts: Contribution of Diffusive and Propagative Vibration Modes [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Study of the physical properties of a novel lithium aluminosilicate dental glass-ceramic - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. orbit.dtu.dk [orbit.dtu.dk]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Aluminum Silicate Variants: Chemical Formulas, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse world of aluminum silicate (B1173343) minerals. It is designed to be a core resource for researchers, scientists, and professionals in drug development who utilize or study these versatile materials. This document details the chemical formulas, key properties, and experimental methodologies for the synthesis and characterization of various aluminum silicate variants.

Overview of this compound Variants

Aluminum silicates are a broad class of minerals composed of aluminum, silicon, and oxygen. Their remarkable diversity in crystal structure and chemical composition leads to a wide array of physical and chemical properties, making them invaluable in numerous industrial and scientific applications. This guide focuses on the most significant variants, including the Al₂SiO₅ polymorphs (andalusite, kyanite, and sillimanite), kaolinite (B1170537), mullite (B73837), zeolites, and feldspars.

Chemical Formulas and Key Properties

The fundamental chemical formulas and key physical properties of common this compound variants are summarized below. These properties are critical for determining the suitability of a particular variant for a specific application.

| Mineral Variant | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity | Key Characteristics |

| Andalusite | Al₂SiO₅[1][2][3] | Orthorhombic[4] | 6.5 - 7.5[5] | 3.15[6] | Low-pressure, mid-temperature polymorph.[1] |

| Kyanite | Al₂SiO₅[7][8][9] | Triclinic[4][8] | 5.5 (parallel to long axis), 7 (perpendicular to long axis)[9] | 3.55[6] | High-pressure polymorph.[4] |

| Sillimanite | Al₂SiO₅[5][10][11] | Orthorhombic[6][10] | 6.5 - 7.5[5][10] | 3.23 - 3.27[10] | High-temperature polymorph.[6] |

| Kaolinite | Al₂Si₂O₅(OH)₄[12][13] | Triclinic[12] | 2 - 2.5[12] | 2.65[14] | A layered silicate clay mineral.[12][13] |

| Mullite | 3Al₂O₃·2SiO₂ or Al₆Si₂O₁₃[15][16] | Orthorhombic[17] | 6 - 7[17] | 3.11 - 3.26[17] | Rare mineral, commonly synthesized for industrial use.[16] |

| Nepheline | (Na,K)AlSiO₄[18][19][20] | Hexagonal[18] | 5.5 - 6[18][21] | 2.55 - 2.66[18][19] | A feldspathoid mineral, deficient in silica.[19] |

| Zeolites | Mₓ/ₙ[(AlO₂)ₓ(SiO₂)ᵧ]·zH₂O[22][23][24] | Varies | Varies | Varies | Microporous, crystalline aluminosilicates with a framework structure.[22] |

| Feldspars | KAlSi₃O₈ – NaAlSi₃O₈ – CaAl₂Si₂O₈[25][26] | Triclinic or Monoclinic[27] | 6 - 6.5[25] | Varies | Most abundant group of minerals in the Earth's crust.[25] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key this compound variants.

Synthesis Protocols

This protocol describes a typical hydrothermal synthesis of Zeolite X from a low-grade diatomite source.

Materials:

-

Diatomite (main chemical composition by wt %: SiO₂: 63.77%; Al₂O₃: 18.97%)[20]

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Gel Formation: Prepare a reaction mixture with a specific molar ratio of Na₂O/SiO₂ and H₂O/Na₂O. For optimal synthesis of Zeolite X, a Na₂O/SiO₂ ratio of 1.4 and a H₂O/Na₂O ratio of 40 have been found to be effective.[20]

-

Aging: Age the prepared gel at a constant temperature, for instance, 30°C for 30 minutes.[20]

-

Crystallization: Transfer the aged gel to a sealed autoclave and heat it to the crystallization temperature. Optimal conditions for Zeolite X formation are a crystallization temperature of 110°C for a duration of 5 hours.[20] It is important to note that higher temperatures (e.g., 120°C) or longer reaction times can lead to the formation of other zeolite phases like Zeolite A.[20]

-

Product Recovery: After crystallization, cool the autoclave to room temperature. The solid product is then recovered by filtration, washed thoroughly with deionized water until the pH of the filtrate is neutral, and finally dried.

This protocol outlines the synthesis of kaolinite using a sol-gel method followed by hydrothermal treatment.

Materials:

-

Titanium oxychloride (TiOCl₂) as a titania source

-

Ammonium (B1175870) hydroxide solution

-

Nitric acid (low concentration)

-

Kaolinite (for seeding, optional)

Procedure:

-

TiO₂ Sol Formation: Form a TiO₂ sol through the gelation of titanium oxychloride using an ammonium hydroxide solution. Subsequently, peptize the preformed gel in a low concentration of nitric acid.[28]

-

Reaction with Kaolinite: React the prepared sol with varying concentrations of kaolinite under different pH conditions to produce kaolinite-titania composites with varying TiO₂ compositions.[28]

-

Hydrothermal Treatment: Subject the resulting mixture to hydrothermal treatment in a sealed vessel at temperatures ranging from 150°C to 350°C.[29]

-

Product Recovery and Sintering: After the hydrothermal step, the product is recovered, dried, and then sintered. The sintering temperature will influence the final crystalline phases present.[28]

This protocol describes the synthesis of mullite via a solid-state reaction, a common and cost-effective method.

Materials:

-

Alumina (Al₂O₃) powder

-

Silica (SiO₂) powder

-

Dopants such as MgO or TiO₂ (optional, to enhance densification and mullite formation)[24]

Procedure:

-

Mixing: Intimately mix the raw materials (alumina and silica) in the desired stoichiometric ratio for mullite (3Al₂O₃:2SiO₂). The use of fine powders and efficient mixing can lower the mullitization temperature.[30]

-

Compaction: Press the mixed powders into pellets or other desired shapes.

-

Sintering: Heat the compacted material to a high temperature, typically up to 1600°C.[23] The sintering temperature and duration will influence the extent of mullite formation and the final density of the ceramic. The formation of mullite through solid-state reaction can be associated with a volume expansion.[31]

Characterization Protocols

Objective: To identify the crystalline phases and determine the crystal structure of this compound samples.

Sample Preparation:

-

For bulk powder analysis, the sample is typically ground to a fine powder (<10 µm) to ensure random orientation of the crystallites.[17]

-

For clay minerals like kaolinite, oriented mounts can be prepared by depositing a clay slurry onto a glass slide and allowing it to dry. This enhances the basal reflections, which are characteristic of layered silicates.[32]

Instrumentation and Data Collection:

-

A powder X-ray diffractometer with Cu Kα radiation is commonly used.[4]

-

Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a specific step time.[4]

Data Analysis:

-

The resulting diffraction pattern is compared to a database of known mineral patterns (e.g., the ICDD PDF database) for phase identification.[32]

-

For quantitative analysis, methods like the Rietveld refinement can be employed.

Objective: To observe the morphology, particle size, and surface texture of this compound samples.

Sample Preparation:

-

The dry powder sample is mounted on an aluminum stub using double-sided carbon tape.[17]

-

To prevent charging effects during imaging, the sample is coated with a thin layer of a conductive material, such as gold or carbon.[17][33]

Instrumentation and Imaging:

-

A scanning electron microscope is used to acquire images at various magnifications.

-

An accelerating voltage of around 20 kV is typically used for imaging and elemental analysis.[33]

Energy Dispersive X-ray Spectroscopy (EDS):

-

SEM is often equipped with an EDS detector for elemental analysis. This allows for the qualitative and semi-quantitative determination of the elemental composition of the sample, confirming the presence of aluminum, silicon, and other constituent elements.[32]

Objective: To identify functional groups and study the bonding within the aluminosilicate (B74896) structure.

Sample Preparation:

-

The most common method is the KBr pellet technique. A small amount of the finely ground sample (around 1-2 mg) is mixed with about 200 mg of dry KBr powder and pressed into a transparent pellet.[14]

Instrumentation and Data Collection:

-

An FTIR spectrometer is used to record the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).[14]

-

Spectra are usually collected with a resolution of 4 cm⁻¹ and an accumulation of multiple scans to improve the signal-to-noise ratio.[14]

Data Analysis:

-

The positions and shapes of the absorption bands in the FTIR spectrum provide information about the Si-O, Al-O, and O-H bonds within the mineral structure.

Objective: To probe the local atomic environment of silicon (²⁹Si) and aluminum (²⁷Al) nuclei within the aluminosilicate framework.

Sample Preparation:

-

The powdered sample is packed into a zirconia rotor for magic-angle spinning (MAS) NMR experiments.

Instrumentation and Data Collection:

-

Solid-state NMR experiments are performed using a high-field NMR spectrometer.

-

For ²⁹Si NMR, single-pulse MAS experiments are common. For ²⁷Al NMR, both single-pulse and multiple-quantum MAS (MQMAS) experiments can be used to obtain high-resolution spectra for quadrupolar nuclei.[34]

Data Analysis:

-

The chemical shifts in the NMR spectra provide information about the coordination number and the nature of the neighboring atoms. For example, ²⁹Si NMR can distinguish between silicon atoms with different numbers of aluminum neighbors in the second coordination sphere.[34]

Visualizations

Al₂SiO₅ Phase Diagram

The following diagram illustrates the stability fields of the three Al₂SiO₅ polymorphs—andalusite, kyanite, and sillimanite—as a function of temperature and pressure. The triple point, where all three phases are in equilibrium, is a critical reference in metamorphic petrology.[5][13]

Caption: Phase diagram of the Al₂SiO₅ system.

Industrial Kaolin (B608303) Processing Workflow

This diagram illustrates a typical wet processing workflow for kaolin, from raw ore to a refined product suitable for various industrial applications.[18][35][36]

Caption: Workflow for industrial kaolin processing.

Feldspar (B12085585) Flotation Process

This diagram outlines the key stages in the flotation process used to separate feldspar from other minerals in the raw ore.[1][6][10][11]

References

- 1. Three Flotation Separation Methods of Feldspar And Quartz [lzzgchina.com]

- 2. Beneficiation Process of Kaolinite - 911Metallurgist [911metallurgist.com]

- 3. OneMine | HF-Free Flotation Method For Feldspars Separation From Quartz [onemine.org]

- 4. researchgate.net [researchgate.net]

- 5. uspex-team.org [uspex-team.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Basic Introduction of Feldspar | Mining Pedia [miningpedia.cn]

- 11. Feldspar Beneficiation & Flotation Process - 911Metallurgist [911metallurgist.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. Frontiers | Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 17. researchgate.net [researchgate.net]

- 18. Kaolin Clay Processing Plant-Other Mining Processing Plant-Ganzhou Gelin Mining Machinery Co., Ltd.-Over 40 Years Experience in Mining Field [gelinmachinery.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. One-Step Hydrothermal Synthesis of Zeolite X Powder from Natural Low-Grade Diatomite - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 22. Emerging analytical methods to characterize zeolite-based materials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. espublisher.com [espublisher.com]

- 24. espublisher.com [espublisher.com]

- 25. orbit.dtu.dk [orbit.dtu.dk]

- 26. Hydrothermal Synthesis [pd.chem.ucl.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. US5843861A - Process for the synthesis of kaolin clays having varying morphological properties - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

- 31. ias.ac.in [ias.ac.in]

- 32. benchchem.com [benchchem.com]

- 33. Detection of Interlayered Illite/Smectite Clay Minerals with XRD, SEM Analyses and Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Recent advances in solid-state NMR of zeolite catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 35. jxscmachine.com [jxscmachine.com]

- 36. researchgate.net [researchgate.net]

The Acidic Challenge: Unraveling the Solubility of Aluminum Silicate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solubility of aluminum silicate (B1173343), a compound prevalent in ceramics, geology, and increasingly in pharmaceutical applications as an excipient, is a critical parameter influencing its behavior and efficacy in acidic environments. This technical guide provides a comprehensive overview of the core principles governing the dissolution of aluminum silicate in acidic solutions, presenting quantitative data, detailed experimental protocols, and a visual representation of the key influencing factors to support research and development efforts.

Factors Influencing this compound Solubility in Acidic Media

The dissolution of this compound in acidic solutions is a complex process governed by several interconnected factors. The primary drivers include the pH of the solution, temperature, the specific type of acid used, and the presence of complexing agents. The inherent crystalline structure and surface area of the this compound material also play a significant role. In acidic environments, the dissolution is primarily a result of proton-promoted weakening and eventual cleavage of the Si-O-Al bonds that form the backbone of the aluminosilicate (B74896) structure.[1][2]

Thermodynamic calculations indicate that this compound complexes become significant in acidic solutions with a pH below 3, particularly in hydrothermal conditions, where they can substantially affect the solubility of Al/Si-bearing minerals.[3] The amphoteric nature of alumina (B75360) contributes to enhanced solubility in acidic conditions.[3] Furthermore, the presence of organic acids, often found in biological systems and some drug formulations, can accelerate the dissolution of aluminosilicates by forming stable complexes with aluminum and silica (B1680970).[4][5]

Quantitative Solubility Data

The following table summarizes quantitative data on the solubility and dissolution rates of various aluminosilicates under different acidic conditions, compiled from several studies. This data provides a comparative look at how different parameters affect the dissolution process.

| Aluminosilicate Type | Acid System | Temperature (°C) | pH | Key Findings | Reference |

| Kaolinite | 15-wt% HCl | 25 | - | Non-stoichiometric dissolution; Al concentration greater than Si. | [6] |

| Kaolinite | 15-wt% HCl | 100 | - | Increased non-stoichiometric dissolution compared to 25°C. | [6] |

| Analcime (Zeolite) | 9:1-mud acid (2.8M HCl/0.5M HF) | 65 | - | Significantly more unstable and soluble compared to layered aluminosilicates. | [6] |

| Analcime (Zeolite) | 9:1-mud acid (2.8M HCl/0.5M HF) | 100 | - | Further increased dissolution at higher temperature. | [6] |

| Chlorite, Kaolinite, Illite | 15-wt% HCl | 100 | - | Less than 1% of Si dissolved. | [6] |

| Anorthosite | HCl with Fluoride (F/Al = 0.27) | Boiling | - | Up to 80% aluminum extraction with 400% stoichiometric acid. | [7] |

| Anorthosite | HCl alone | Boiling | - | Up to 50% aluminum extraction with ~300% stoichiometric acid. | [7] |

| Calcined Kaolin | H₂SO₄ or HCl (6M) | 90 | - | Selective dissolution of alumina, leaving silica undissolved.[8][9] | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for determining the solubility of this compound in acidic solutions.

Batch Reactor Dissolution Experiment

This method is commonly used to determine the dissolution kinetics of aluminosilicates in various acid systems.[6]

Objective: To measure the concentration of dissolved aluminum and silicon over time.

Materials and Equipment:

-

This compound mineral powder (e.g., kaolinite, analcime)

-

Acid solution of desired concentration (e.g., 15 wt% HCl, 9:1 mud acid)

-

Jacketed glass batch reactor with a condenser

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe filters (e.g., 0.22 µm)

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for elemental analysis

Procedure:

-

Preparation: Accurately weigh a specific amount of the this compound powder and add it to the batch reactor.

-

Reaction Initiation: Add a precise volume of the pre-heated acid solution to the reactor.

-

Temperature Control: Maintain the desired reaction temperature using the constant temperature bath connected to the reactor jacket.

-

Agitation: Continuously stir the suspension at a constant rate to ensure homogeneity.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the suspension using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to separate the solid phase from the solution.

-

Analysis: Analyze the filtrate for dissolved aluminum and silicon concentrations using ICP-AES or AAS.

Hydrothermal Solubility Determination

This protocol is suitable for investigating solubility under elevated temperature and pressure conditions, mimicking geological or specific industrial processes.[10]

Objective: To determine the equilibrium solubility of this compound at high temperatures and pressures.

Materials and Equipment:

-

Hydrothermal reaction vessel (autoclave) capable of withstanding high pressure and temperature.

-

Furnace with temperature controller.

-

Pressure gauge.

-

This compound mineral.

-

Acidic solution.

-

Sampling apparatus for high-pressure, high-temperature conditions.

-

Analytical instrumentation (ICP-AES, AAS).

Procedure:

-

Loading: Place a known amount of the this compound and the acidic solution into the reaction vessel.

-

Sealing and Heating: Seal the vessel and heat it to the desired experimental temperature in the furnace. The pressure will increase as a function of temperature.

-

Equilibration: Allow the system to equilibrate for a sufficient duration, which may range from hours to days, depending on the reaction kinetics.

-

Sampling: Extract fluid samples at the experimental temperature and pressure using the specialized sampling apparatus. This is a critical step to avoid precipitation upon cooling.

-

Quenching and Analysis: The extracted sample is rapidly cooled and then analyzed for dissolved species concentration.

Factors Influencing this compound Solubility in Acidic Solutions

The following diagram illustrates the key factors and their interplay in the dissolution of this compound in acidic environments.

Conclusion

The solubility of this compound in acidic solutions is a multifaceted process critical to various scientific and industrial fields. Understanding the interplay of pH, temperature, acid type, and the material's intrinsic properties is essential for predicting and controlling its behavior. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals. This guide serves as a starting point for further investigation and application-specific optimization of processes involving aluminum silicates in acidic environments.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Silicate Dissolution Kinetics | Research in Aqueous and Microbial Geochemistry [jsg.utexas.edu]

- 5. Silicate Dissolution Kinetics in Organic Electrolyte Solutions | Research in Aqueous and Microbial Geochemistry [jsg.utexas.edu]

- 6. onepetro.org [onepetro.org]

- 7. Aluminum Extraction by HCl and Fluoride Leaching - 911Metallurgist [911metallurgist.com]

- 8. scispace.com [scispace.com]

- 9. Extraction of Alumina from Nawan Kaolin by Acid Leaching – Oriental Journal of Chemistry [orientjchem.org]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-depth Technical Guide on the Molecular Weight of Different Aluminum Silicate Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weights of various forms of aluminum silicate (B1173343). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The guide includes a detailed summary of quantitative data, an exploration of experimental methodologies for characterization, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Molecular Weights of Aluminum Silicate Forms

Aluminum silicates are a broad class of minerals that are abundant in the Earth's crust.[1][2] Their chemical composition can vary, leading to a range of molecular weights. The following table summarizes the molecular formulas and weights for several common forms of this compound.

| Form of this compound | Common Name(s) | Molecular Formula | Molecular Weight ( g/mol ) | Citation(s) |

| This compound (General) | - | Al₂O₅Si | 162.05 | [3] |

| Andalusite | - | Al₂SiO₅ | 162.05 | [4][5] |

| Kyanite | Disthene | Al₂SiO₅ | 162.05 | [6][7] |

| Sillimanite (B1173473) | Fibrolite | Al₂SiO₅ | 162.05 | [8][9] |

| Kaolin | China Clay, Hydrated this compound | Al₂H₄O₉Si₂ / H₂Al₂Si₂O₈·H₂O | 258.16 | [10][11][12] |

| Mullite | Porcelain | Al₆O₁₃Si₂ | 426.05 | [1][13][14][15] |

Experimental Protocols for Characterization

Determining the precise molecular weight of inorganic, polymeric materials like aluminosilicates can be challenging due to their insolubility in common organic solvents.[11] While direct measurement techniques analogous to those for soluble organic polymers are not always feasible, a variety of analytical methods are employed to characterize their structure and elemental composition, from which the empirical formula and formula weight can be derived.

1. Elemental Analysis: Techniques such as X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used to determine the elemental composition of the mineral.[3][13][16] This provides the relative ratios of aluminum, silicon, oxygen, and any other constituent elements.

2. Structural Analysis:

-

X-ray Diffraction (XRD): This is a primary technique for identifying the specific crystalline phase of the this compound (e.g., andalusite, kyanite, or sillimanite) and determining its crystal structure.[17]

-

Spectroscopic Methods:

-

Infrared (IR) and Raman Spectroscopy: These methods provide information about the bonding and molecular structure of the silicate and aluminate groups within the mineral.[13]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to probe the local environment of silicon and aluminum atoms, providing insights into their coordination.

-

-

Electron Microscopy:

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and microstructure of the this compound particles. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) , they can also provide localized elemental composition.[18]

-

3. Molecular Weight of Soluble Silicate Species: For soluble silicate species or in research settings where silicate precursors are analyzed, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor the evolution of different silicate species during hydrolysis and condensation reactions.[3][13]

4. Molecular Weight of Polymeric Materials (Indirect Methods): While not directly applicable to insoluble aluminosilicates in their final form, techniques used for determining the molecular weight of polymers can be relevant for understanding the precursor materials or in specialized research contexts. These include:

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution and is widely used for determining the molecular weight distribution of polymers.[19] Its application to inorganic polymers is limited by the lack of suitable solvents and calibration standards.[20]

-

Light Scattering Techniques: Can be used to determine the weight-average molecular weight of polymers in solution.[20]

-

Viscometry: Relates the viscosity of a polymer solution to its molecular weight.[20]

Visualizations

Logical Relationships: Polymorphs of Al₂SiO₅

The three minerals andalusite, kyanite, and sillimanite are polymorphs of this compound, meaning they share the same chemical formula (Al₂SiO₅) but have different crystal structures. This diagram illustrates their relationship.

Caption: Relationship between the three polymorphs of this compound.

Experimental Workflow: Synthesis of Aluminosilicate (B74896) Nanoparticles

The synthesis of aluminosilicate nanoparticles is a critical process for their application in areas like drug delivery. The following diagram outlines a general experimental workflow for their synthesis via a sol-gel method.[21][22][23][24]

Caption: A generalized experimental workflow for synthesizing aluminosilicate nanoparticles.

Signaling Pathway: Cellular Effects of Aluminosilicate Exposure

Exposure of cells to aluminosilicate particles can trigger various cellular responses, including inflammatory and cytotoxic effects. This diagram illustrates a simplified signaling pathway that can be activated upon cellular uptake of these particles.[12][25]

Caption: A simplified signaling pathway illustrating the cellular effects of aluminosilicate exposure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ceramics-silikaty.cz [ceramics-silikaty.cz]

- 3. eolss.net [eolss.net]

- 4. Analytical Techniques and Instrumentation Related to Mineral Processing - Surface Science Western [surfacesciencewestern.com]

- 5. study.com [study.com]

- 6. corning.com [corning.com]

- 7. Cytotoxicity of aluminum silicates in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jshemings.net [jshemings.net]

- 9. academic.oup.com [academic.oup.com]

- 10. saatchi-global.com [saatchi-global.com]

- 11. researchgate.net [researchgate.net]

- 12. Toxic effects of alumino-silicates on nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. azom.com [azom.com]

- 14. tandfonline.com [tandfonline.com]

- 15. cir-safety.org [cir-safety.org]

- 16. Assay and Testing: Analytical Methods for Ores and Minerals [cotecna.com]

- 17. mineralytics.fi [mineralytics.fi]

- 18. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 19. Molecular weight [doitpoms.ac.uk]

- 20. echemi.com [echemi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Particles Morphology Impact on Cytotoxicity, Hemolytic Activity and Sorption Properties of Porous Aluminosilicates of Kaolinite Group - PubMed [pubmed.ncbi.nlm.nih.gov]

phase diagram of the Al₂O₃-SiO₂ system

An In-depth Technical Guide to the Al₂O₃-SiO₂ Phase Diagram

Introduction

The alumina-silica (Al₂O₃-SiO₂) binary system is one of the most fundamental and technologically important systems in materials science and ceramics. Its phase diagram is a critical tool for understanding the high-temperature behavior of aluminosilicate (B74896) materials, which are ubiquitous in applications ranging from refractories and insulators to glass manufacturing and geology. This guide provides a detailed overview of the stable and metastable phase equilibria, invariant reactions, and the experimental protocols used to determine these relationships.

The only stable intermediate compound in this system at atmospheric pressure is mullite (B73837) (3Al₂O₃·2SiO₂). The nature of its melting behavior—whether it melts congruently or incongruently—has been a subject of considerable debate in the scientific community, leading to several revisions of the phase diagram over the years. This guide will address these different interpretations.

Phases and Invariant Points

The Al₂O₃-SiO₂ system is characterized by the presence of terminal solid solutions of alumina (B75360) (in the form of corundum) and silica (B1680970) (in the form of cristobalite), and the intermediate phase, mullite. The high-temperature interactions are governed by key invariant points, the temperatures and compositions of which are summarized below.

Quantitative Data Summary

There are conflicting reports in the literature regarding the precise nature of the Al₂O₃-SiO₂ phase diagram, particularly concerning the melting behavior of mullite. Both congruent and incongruent melting models have been proposed based on different experimental evidence. The key quantitative data from both interpretations are presented below.

Table 1: Invariant Points in the Al₂O₃-SiO₂ System

| Event Type | Temperature (°C) | Composition (wt. % Al₂O₃) | Phases in Equilibrium | Source Interpretation |

| Eutectic | ~1595 | ~5.5 | Liquid, Cristobalite (SiO₂), Mullite | Congruent & Incongruent |

| Peritectic | ~1828 ± 10 | ~71.6 | Liquid, Corundum (Al₂O₃), Mullite | Incongruent Melting[1] |

| Congruent Melting | ~1850 | ~71.8 (3:2 Mullite) | Liquid, Mullite | Congruent Melting[2] |

| Eutectic | ~1840 | ~77 | Liquid, Mullite, Corundum (Al₂O₃) | Congruent Melting |

Table 2: Compositional Range of Mullite Solid Solution

| Condition | Composition Range (wt. % Al₂O₃) | Composition Range (mol % Al₂O₃) | Notes |

| Stable Equilibrium | 71.8 - 74.0 | ~60 - 63 | The stable solid solution is relatively narrow.[1][2] |

| Metastable | Up to ~77 - 83 | Up to ~67 | Can be achieved through rapid cooling or specific synthesis routes.[1][2] |

Experimental Protocols for Phase Diagram Determination

The determination of the Al₂O₃-SiO₂ phase diagram relies on a combination of high-temperature experimental techniques followed by sophisticated analytical methods. The primary goal is to identify the phases present at equilibrium at various temperatures and compositions.

Quenching Method

The quenching method is a static technique used to "freeze" the high-temperature equilibrium state of a sample for room temperature analysis.

Methodology:

-

Sample Preparation: High-purity α-Al₂O₃ and SiO₂ powders are weighed and mixed to achieve desired compositions. The powders are intimately mixed using a mortar and pestle or ball milling to ensure homogeneity.

-

Pelletization: The mixed powder is pressed into small pellets.

-

Encapsulation: To prevent contamination and compositional changes due to volatilization, the pellet is sealed in a noble metal container, typically made of platinum or molybdenum.

-

Equilibration: The encapsulated sample is heated in a high-temperature furnace to the target temperature. It is held at this temperature for a sufficient duration (from hours to days) to ensure thermodynamic equilibrium is reached.

-

Quenching: The sample is rapidly cooled by dropping it from the furnace into a quenching medium such as water, oil, or liquid nitrogen. This rapid cooling preserves the high-temperature phase assemblage.

-

Analysis: The quenched sample is sectioned, polished, and analyzed using techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to identify the morphology and composition of the phases present, and X-ray Diffraction (XRD) to determine the crystalline structures.

Differential Thermal Analysis (DTA)

DTA is a dynamic technique used to detect phase transitions by measuring the temperature difference between a sample and an inert reference as they are heated or cooled at a controlled rate.

Methodology:

-

Sample Preparation: A small amount of the powdered sample (typically 5-20 mg) is placed in a sample crucible (e.g., platinum or alumina). An equal amount of a thermally inert reference material (like calcined Al₂O₃) is placed in an identical reference crucible.

-

Heating Program: The sample and reference are placed in a DTA apparatus and heated at a constant rate, commonly 5-20 °C/min, in a controlled atmosphere (e.g., air or argon).

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is continuously measured and recorded as a function of the sample temperature.

-

Interpretation:

-

An endothermic peak (ΔT < 0) indicates a phase transition that absorbs heat, such as melting (solidus and liquidus events).

-

An exothermic peak (ΔT > 0) signifies a heat-releasing process, such as crystallization. The onset temperature of the peak typically corresponds to the transition temperature.

-

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present in a sample.

Methodology:

-

Sample Preparation: The equilibrated and quenched sample (or the sample post-DTA analysis) is ground into a fine powder (typically < 45 µm) to ensure random orientation of the crystallites.

-

Data Collection: The powder is mounted on a sample holder and placed in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical scan might range from 10° to 80° 2θ with a step size of 0.02°.

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present. The peak positions and relative intensities are compared to standard patterns in databases like the International Centre for Diffraction Data (ICDD) to identify the phases (e.g., mullite, corundum, cristobalite).

Visualizations of Logical and Experimental Relationships

Logical Flow of Phase Transformations

The following diagram illustrates the sequence of phase transformations upon cooling from a liquid state for compositions relevant to the peritectic and eutectic reactions in the incongruent melting model of the Al₂O₃-SiO₂ system.

Caption: Logical flow of invariant reactions in the Al₂O₃-SiO₂ system.

Experimental Workflow for Phase Diagram Determination

This diagram outlines the systematic workflow used by researchers to experimentally determine a ceramic phase diagram like that of the Al₂O₃-SiO₂ system.

Caption: Workflow for experimental determination of the Al₂O₃-SiO₂ phase diagram.

References

Health and Safety of Aluminum Silicate Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum silicate (B1173343) encompasses a group of minerals and synthetic materials derived from aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂). These compounds, found naturally as minerals such as kaolin, andalusite, and sillimanite, are also synthesized for various industrial applications, including in the pharmaceutical and cosmetics industries as excipients, fillers, and anti-caking agents. Given their widespread use, a thorough understanding of the health and safety considerations associated with aluminum silicate exposure is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth overview of the physicochemical properties, toxicology, and occupational health and safety aspects of this compound.

Physicochemical Properties and Identification

The toxicity of this compound is intrinsically linked to its physicochemical properties, which vary depending on its specific form. Key properties influencing its biological effects include particle size, crystalline structure, and chemical composition.

Table 1: Chemical Identification of Common Aluminum Silicates

| Name | Chemical Formula | CAS Number |

| This compound (general) | Al₂SiO₅ or Al₂O₃·SiO₂ | 1327-36-2[1] |

| This compound n-Hydrate | Al₂O₅Si | 12141-46-7[2][3] |

| Hydrated this compound (Kaolin) | Al₂Si₂O₅(OH)₄ | 1332-58-7 |

| Andalusite | Al₂SiO₅ | 12183-80-1 |

| Kyanite | Al₂SiO₅ | 1302-76-7 |

| Sillimanite | Al₂SiO₅ | 12141-45-6 |

| Magnesium this compound | MgAl₂O₈Si₂ | 1327-43-1 |

| Sodium this compound | NaAlSi₃O₈ | 1344-00-9 |

Table 2: Physicochemical Properties of Select Aluminum Silicates

| Property | Kaolin | Andalusite | Sillimanite |

| Crystal System | Triclinic | Orthorhombic | Orthorhombic |

| Appearance | White to yellowish or grayish powder | White, gray, pink, or reddish-brown prismatic crystals | White, grayish, or brownish fibrous or columnar crystals |

| Hardness (Mohs) | 2–2.5 | 6.5–7.5 | 6.5–7.5 |

| Specific Gravity | 2.6–2.7 | 3.13–3.16 | 3.23–3.27 |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water |

Toxicological Data

The toxicological profile of this compound indicates a generally low order of acute toxicity via oral and dermal routes. The primary health concern is associated with the inhalation of fine, airborne particles, which can lead to respiratory irritation and, with chronic occupational exposure, more severe lung conditions.[4]

Acute Toxicity

Table 3: Acute Toxicity Data for this compound and Related Compounds

| Substance | Test Animal | Route | LD50/LC50 | Reference |

| This compound (powder) | Rat | Oral | 16,000 mg/kg | [3] |

| Magnesium this compound | Rat | Oral | > 16 g/kg | [5] |

| Sodium Aluminium Silicates | Rat | Oral | > 5,000 mg/kg to > 31,800 mg/kg (No mortality observed) | [6] |

| Aluminum Oxide | Rat | Inhalation | No deaths up to 1,000 mg/m³ (4-hour exposure) | [7] |

In Vitro and In Vivo Studies

In vitro studies have demonstrated that certain forms of this compound can induce cytotoxic and genotoxic effects, particularly at the nanoparticle size. For instance, amorphous silica (B1680970) nanoparticles have been shown to cause cell death and DNA damage in macrophage cell lines at concentrations exceeding 200 µg/mL. Some studies have indicated that this compound clays (B1170129) can cause lysis of human umbilical vein endothelial cells, suggesting a potential for disruption of the blood-brain barrier.[8]

In vivo studies in animal models have primarily focused on inhalation exposure. These studies have shown that the particle size, concentration, and crystalline nature of the silicate dust are major determinants of toxicity.[9] Chronic inhalation can lead to inflammatory responses in the lungs, fibrosis, and pneumoconiosis.[9]

Occupational Health and Safety

Given the potential for respiratory effects, occupational exposure to this compound dust should be carefully managed. Several regulatory agencies have established occupational exposure limits (OELs) for related substances, which can provide guidance for this compound.

Table 4: Occupational Exposure Limits for Related Substances

| Substance | Agency | TWA (8-hour) | Notes |

| Kaolin | NIOSH | 10 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | |

| Kaolin | OSHA | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | |

| Perlite (amorphous sodium potassium this compound) | NIOSH | 10 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | [10][11] |

| Perlite (amorphous sodium potassium this compound) | OSHA | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | [10] |

| Aluminum (metal and insoluble compounds) | ACGIH | 1 mg/m³ (respirable fraction) | A4: Not Classifiable as a Human Carcinogen |

| Aluminum (metal dust) | OSHA | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | |

| Aluminum (pyro powders and welding fumes) | NIOSH | 5 mg/m³ (respirable fraction) |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the this compound test substance for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.[12]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Genotoxicity Assessment: Comet Assay

The single-cell gel electrophoresis or Comet assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

-

Cell Treatment: Expose cells to the this compound test substance for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.[14]

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

In Vivo Acute Inhalation Toxicity Study (OECD 403)

This guideline outlines the procedures for assessing the acute toxicity of a substance administered by inhalation.

Methodology:

-

Animal Selection: Use a suitable animal model, typically young adult rats.[15][16]

-

Exposure: Expose the animals to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[15][17] The study can be a limit test at a single concentration or a full-range finding test with multiple concentration groups.[17]

-

Observation: Observe the animals for at least 14 days for signs of toxicity and mortality.[15][16]

-

Data Collection: Record body weights, clinical signs of toxicity, and any mortalities.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any pathological changes.

-

LC50 Determination: If a range-finding study is performed, calculate the median lethal concentration (LC50).

Signaling Pathways in this compound Toxicity

The toxic effects of silica-containing particles, a component of this compound, are mediated by specific cellular signaling pathways. Two key pathways that have been identified are the NALP3 inflammasome activation pathway and the ROS-mediated MAPK/NF-κB signaling pathway.

NALP3 Inflammasome Activation

Crystalline silica can activate the NALP3 inflammasome in macrophages, leading to a pro-inflammatory response.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. ALUMINIUM SILICATE - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 12141-46-7 [chemicalbook.com]

- 4. saatchi-global.com [saatchi-global.com]